molecular formula C22H22O8 B7961895 (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate

Cat. No.: B7961895
M. Wt: 414.4 g/mol
InChI Key: BZAGONFTBOBTQG-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is a chemical compound with the molecular formula C22H22O8 and a molecular weight of 414.41 g/mol . It is characterized by the presence of two 4-methylbenzoyl groups attached to a succinate backbone. This compound is used in various organic synthesis processes and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate typically involves the esterification of succinic acid derivatives with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is unique due to its specific ester groups and succinate backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic and research applications .

Properties

IUPAC Name

dimethyl (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-13-5-9-15(10-6-13)19(23)29-17(21(25)27-3)18(22(26)28-4)30-20(24)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGONFTBOBTQG-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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